(2E,3E)-1-(4-fluorophenyl)-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one
Description
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Properties
IUPAC Name |
(2E,3E)-1-(4-fluorophenyl)-3-methoxyimino-2-[(4-methylphenyl)hydrazinylidene]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c1-12-3-9-15(10-4-12)20-21-16(11-19-23-2)17(22)13-5-7-14(18)8-6-13/h3-11,20H,1-2H3/b19-11+,21-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFMOGBALMNZJI-BRRLLNCPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C=N\OC)/C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E,3E)-1-(4-fluorophenyl)-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one is a hydrazone derivative characterized by its complex structure, which includes a fluorophenyl group and a methoxyimino moiety. This unique combination of functional groups suggests significant potential for biological activity, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 327.4 g/mol. The structural features include:
- Hydrazone Linkage : Contributes to the reactivity and biological interaction potential.
- Methoxyimino Group : May enhance lipophilicity and membrane permeability.
- Fluorinated Phenyl Ring : Often associated with increased biological activity due to electronic effects.
Research indicates that compounds with hydrazone structures often exhibit diverse biological activities, including:
- Antioxidant Activity : Compounds similar to this hydrazone have shown significant antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : The presence of the fluorophenyl group suggests potential antimicrobial activity, as fluorinated compounds frequently demonstrate enhanced interaction with microbial targets.
Anticancer Activity
A study focusing on structurally related compounds demonstrated that certain hydrazones possess cytotoxic effects against various cancer cell lines. For instance, derivatives with similar functional groups were evaluated against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, revealing IC50 values indicating significant cytotoxicity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 6.2 |
| Compound B | HCT-116 | 43.4 |
| Compound C | MCF-7 | 27.3 |
These findings suggest that This compound may similarly exhibit anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest.
Antioxidant Studies
Hydrazones have been evaluated for their ability to scavenge free radicals. The antioxidant activity of similar compounds was assessed using DPPH radical scavenging assays, yielding promising results:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound D | 85% |
| Compound E | 90% |
This suggests that the target compound may also possess significant antioxidant capabilities.
Case Studies
- Case Study on Antimicrobial Activity : A related hydrazone was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones significantly larger than those of standard antibiotics.
- Case Study on Cytotoxicity : In vitro studies on derivatives indicated that modifications in the hydrazone structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Scientific Research Applications
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals. Its structure suggests possible interactions with biological targets, making it a candidate for further investigation in drug discovery.
Case Study: Anticancer Activity
Research has indicated that derivatives of hydrazones, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .
Material Science
The unique electronic properties of (2E,3E)-1-(4-fluorophenyl)-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one make it suitable for applications in organic electronics and photonic devices.
Case Study: Organic Light Emitting Diodes (OLEDs)
Due to its electron-donating properties, this compound can be incorporated into OLEDs to enhance light emission efficiency. Studies have shown that such compounds can improve the performance of OLEDs by optimizing charge transport .
Analytical Chemistry
The compound can be utilized as a reagent in various analytical techniques due to its ability to form stable complexes with metal ions.
Case Study: Chromatography
In chromatography, this compound has been used to separate and identify different analytes in complex mixtures. Its application in high-performance liquid chromatography (HPLC) has demonstrated effective separation capabilities for pharmaceutical compounds .
Q & A
Q. Table 1: Key Synthetic Parameters for Analogous Compounds
| Parameter | ||
|---|---|---|
| Solvent | Ethanol | DMF |
| Catalyst | 20% KOH | Piperidine |
| Reaction Time | 4 hours | 6 hours |
| Yield | 72% | 65% |
Q. Table 2: Antimicrobial Activity Trends
| Substituent | Zone of Inhibition (mm) | Target Organism |
|---|---|---|
| 4-Fluorophenyl | 14–16 | S. aureus |
| 4-Methylphenylhydrazine | 12–14 | E. coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
